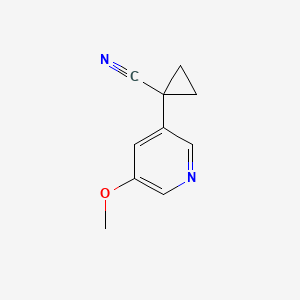
1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile involves several steps. The synthetic routes typically include the reaction of 5-methoxypyridine with cyclopropanecarbonitrile under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules, contributing to the understanding of cellular processes and disease mechanisms.
Medicine: It plays a role in drug discovery and development, particularly in the design of molecules with therapeutic potential.
Industry: The compound is utilized in the production of specialty chemicals and materials, offering unique properties that enhance product performance
Mecanismo De Acción
The mechanism by which 1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
- 1-(5-Methoxypyridin-2-YL)cyclopropanecarbonitrile
- 1-(5-Methoxypyridin-4-YL)cyclopropanecarbonitrile
- 1-(5-Methoxypyridin-3-YL)cyclopropanecarboxamide
These compounds share similar structural features but differ in their specific functional groups or positions of substitution. The uniqueness of this compound lies in its specific reactivity and selectivity, which make it particularly valuable for certain applications .
Propiedades
| 1447607-30-8 | |
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1-(5-methoxypyridin-3-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-8(5-12-6-9)10(7-11)2-3-10/h4-6H,2-3H2,1H3 |
Clave InChI |
RJAVLYWPJREDRS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=CC(=C1)C2(CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





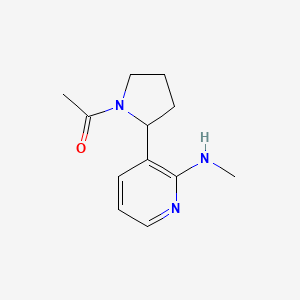
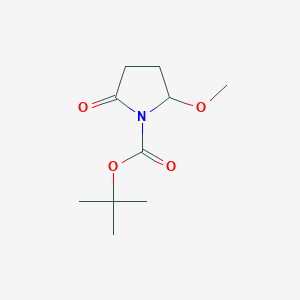




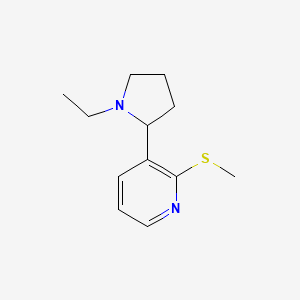


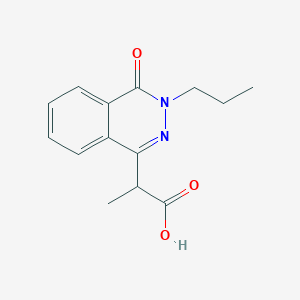
![(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800883.png)
